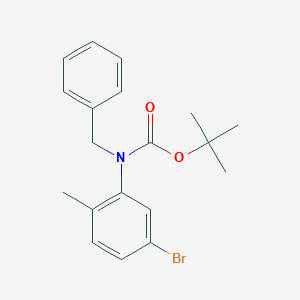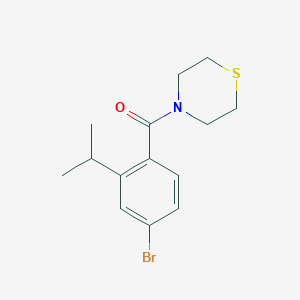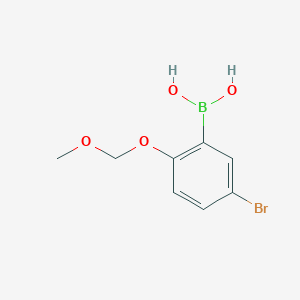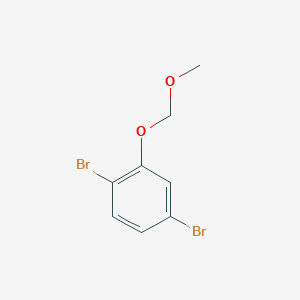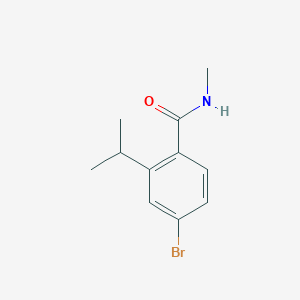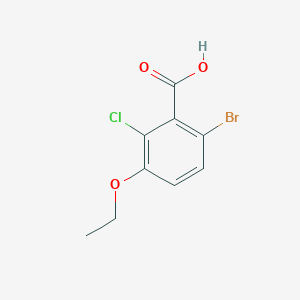
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9BrF3O2. It is a trifluoromethylated benzene derivative, containing a bromo and methoxy substituents at the 4-position. This compound has a variety of applications in scientific research, including synthesis of other compounds, study of its mechanism of action, and investigation of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Radical Trifluoromethylation
The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have opened up exciting possibilities for drug discovery and synthetic chemistry . Researchers are exploring this compound as a precursor for introducing trifluoromethyl groups into complex molecules, enhancing their biological activity or chemical reactivity.
Analytical Chemistry and Chromatography
Researchers use reverse-phase high-performance liquid chromatography (RP-HPLC) to analyze 4-bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene. This method allows separation and quantification of the compound in complex mixtures. For mass spectrometry (MS)-compatible applications, substituting phosphoric acid with formic acid in the mobile phase ensures compatibility with MS detection .
Mecanismo De Acción
Target of Action
Compounds containing trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the activation of the C–F bond in organic synthesis .
Biochemical Pathways
The trifluoromethylation process can lead to the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Result of Action
The trifluoromethylation process can lead to the synthesis of diverse fluorinated compounds , which could have various effects depending on their structure and targets.
Propiedades
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBTADMDMJDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




